molecular formula C20H18N8O B6583782 2-{4-[7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1251597-03-1

2-{4-[7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl}pyrimidine

Cat. No. B6583782
CAS RN: 1251597-03-1
M. Wt: 386.4 g/mol
InChI Key: ZGYYKQIBIJXVAL-UHFFFAOYSA-N
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Description

The compound “2-{4-[7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl}pyrimidine” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazolo[1,5-a]pyrimidine core . This core is a strategic compound for optical applications due to several key characteristics .


Chemical Reactions Analysis

The compound exhibits several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Physical And Chemical Properties Analysis

The compound exhibits excellent thermal stability . It features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density of 1.88 g cm −3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .

Future Directions

The compound has attracted wide pharmaceutical interest because of their antitrypanosomal activity . Future research could focus on exploring its potential applications in various fields, including its use as a therapeutic agent for various neurological or psychiatric disorders .

properties

IUPAC Name

(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O/c29-19(26-10-12-27(13-11-26)20-23-5-1-6-24-20)16-14-25-28-17(4-9-22-18(16)28)15-2-7-21-8-3-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYYKQIBIJXVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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